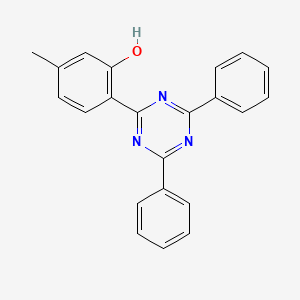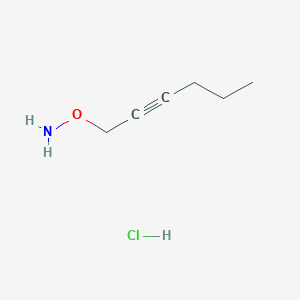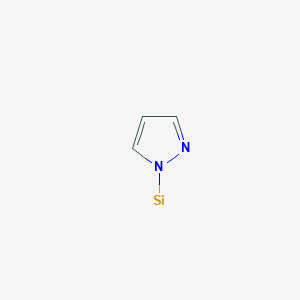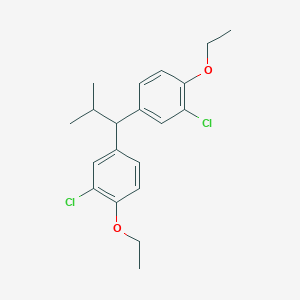
1,1'-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) is an organic compound with a complex structure. It is characterized by the presence of two benzene rings substituted with chlorine and ethoxy groups, connected through a 2-methylpropane bridge. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzene rings substituted with chlorine and ethoxy groups. These intermediates are then linked through a 2-methylpropane bridge under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Industrial production methods may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process .
Analyse Des Réactions Chimiques
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the chlorine or ethoxy groups.
Applications De Recherche Scientifique
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application or biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) include:
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): This compound has a similar structure but lacks the chlorine and ethoxy substitutions.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Another similar compound with a different bridging group and no chlorine or ethoxy groups.
Propriétés
Numéro CAS |
138249-23-7 |
|---|---|
Formule moléculaire |
C20H24Cl2O2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-chloro-4-[1-(3-chloro-4-ethoxyphenyl)-2-methylpropyl]-1-ethoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-5-23-18-9-7-14(11-16(18)21)20(13(3)4)15-8-10-19(24-6-2)17(22)12-15/h7-13,20H,5-6H2,1-4H3 |
Clé InChI |
GQKBEGZQRDLBCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC)Cl)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


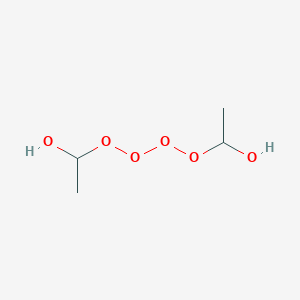
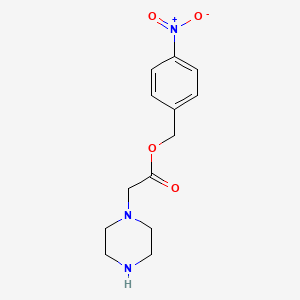
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
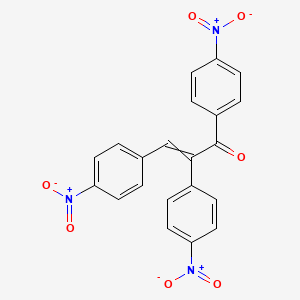
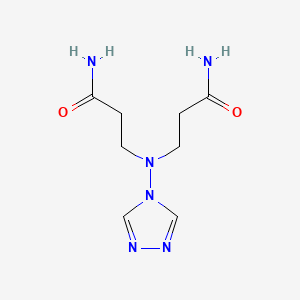
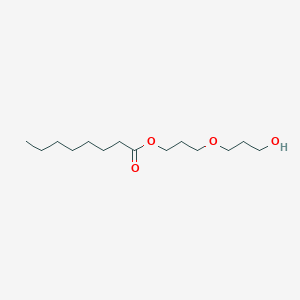
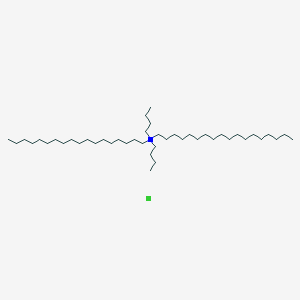
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
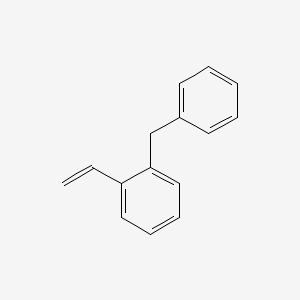
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
